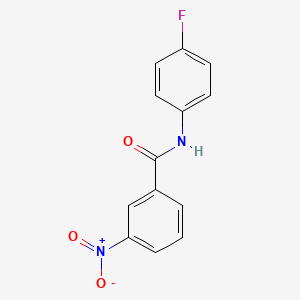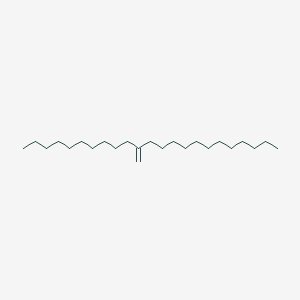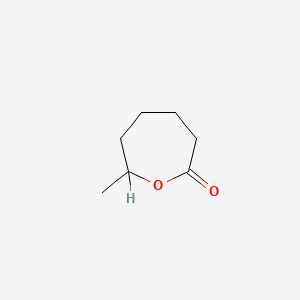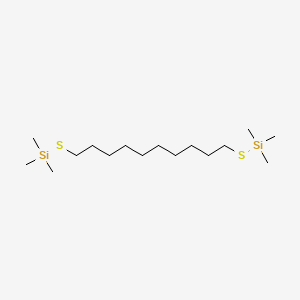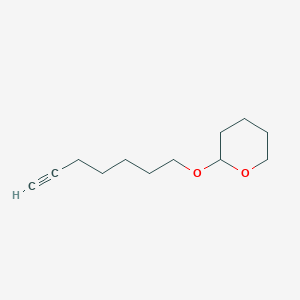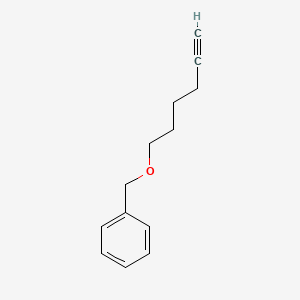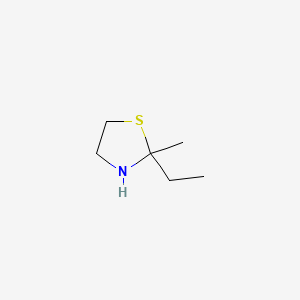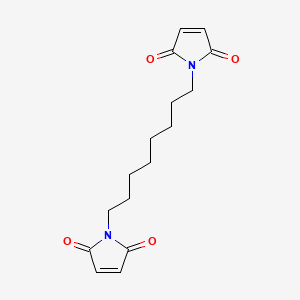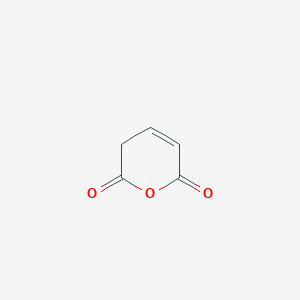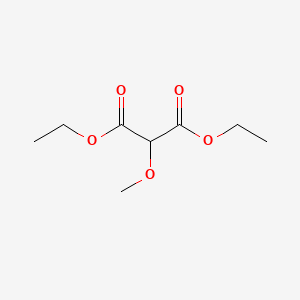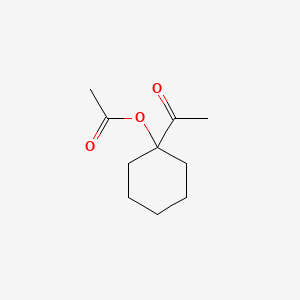
1-Acetylcyclohexyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetylcyclohexyl acetate, also known as 1-acetoxy-1-acetylcyclohexane or fema 3701, belongs to the class of organic compounds known as alpha-acyloxy ketones. These are ketones that have an acyloxy substituent alpha to the carbonyl group. They have the general structure R4C(=O)OC(R2)(R3)C(R1)=O (R1=organyl, R4=H or organyl; R2, R3 = any atom). 1-Acetylcyclohexyl acetate is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, 1-acetylcyclohexyl acetate is primarily located in the cytoplasm. 1-Acetylcyclohexyl acetate has a sweet, floral, and fruity taste.
Wissenschaftliche Forschungsanwendungen
Fragrance Synthesis The compound has been utilized in fragrance synthesis. For instance, the synthesis of 1-(3,3-dimethylcyclohexyl) ethyl acetate, a related compound, involves the reaction of dihydromycene with acetic acid, indicating potential applications in fragrance industries (Shen et al., 2013).
Biomedical Applications In biomedical applications, acetal-modified polysaccharides, which may include derivatives of 1-Acetylcyclohexyl acetate, have been used to develop pH-sensitive solubility-switching materials, highlighting its potential in drug delivery systems (Graham & Broaders, 2019).
Membrane Technology The material has implications in membrane technology, as seen in the study of cellulose acetate membranes for natural gas purification. Understanding the impact of water vapor permeation through such membranes is crucial for improving separation performance (Chen et al., 2015).
Chemical Synthesis and Kinetics 1-Acetylcyclohexyl acetate-related compounds are used in various chemical syntheses, such as in the creation of amino acid bearing Schiff base ligands for studying antioxidant and enzyme inhibitory properties (Ikram et al., 2015). Additionally, it plays a role in investigating the kinetics of chemical reactions, like the Michael addition reaction of acetylacetone with 2-cyclohexene-1-one (Susan et al., 2018).
Eigenschaften
CAS-Nummer |
52789-73-8 |
|---|---|
Produktname |
1-Acetylcyclohexyl acetate |
Molekularformel |
C10H16O3 |
Molekulargewicht |
184.23 g/mol |
IUPAC-Name |
(1-acetylcyclohexyl) acetate |
InChI |
InChI=1S/C10H16O3/c1-8(11)10(13-9(2)12)6-4-3-5-7-10/h3-7H2,1-2H3 |
InChI-Schlüssel |
GIFAYASOTQVRTG-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(CCCCC1)OC(=O)C |
Kanonische SMILES |
CC(=O)C1(CCCCC1)OC(=O)C |
Dichte |
1.04 |
Andere CAS-Nummern |
52789-73-8 |
Physikalische Beschreibung |
colourless, oily liquid with a sweet fruity, floral, honey odou |
Löslichkeit |
slightly soluble in water, soluble in alcohols and oils |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9,10-Anthracenedione, 1,5-bis[(4-ethoxyphenyl)amino]-](/img/structure/B1617247.png)
